3-[4-(Methylthio)phenyl]acrylonitrile
Description
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3 |
InChI Key |
CPBJUFSZBCMFHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-[4-(Methylthio)phenyl]acrylonitrile has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor for the development of COX-2 inhibitors, which are crucial in managing pain and inflammation. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug design.
Case Study: COX-2 Inhibitors
- Process Overview : The synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone involves several steps starting from 4-(methylthio)benzyl chloride, which is derived from this compound. This pathway demonstrates the compound's utility in producing bioactive molecules with analgesic properties .
- Research Findings : Studies have shown that derivatives synthesized from this compound exhibit enhanced anti-inflammatory activity, highlighting its significance in therapeutic applications .
Material Science
In material science, this compound is explored for its potential as an antimicrobial additive in polymer formulations. Its incorporation into materials can enhance their resistance to microbial degradation, thereby extending their lifespan and usability.
Case Study: Antimicrobial Coatings
- Application : Research has demonstrated the effectiveness of incorporating compounds derived from this compound into polyurethane varnishes. These formulations exhibited significant antimicrobial properties against various pathogens, making them suitable for protective coatings in medical and industrial settings .
- Experimental Results : The addition of these compounds resulted in improved physical and mechanical properties of the coatings while maintaining their antimicrobial efficacy .
Organic Synthesis
The compound is also utilized as a versatile intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions.
Synthesis Applications
- Reactivity : The nitrile group present in this compound makes it a suitable candidate for further functionalization through reactions such as hydrolysis and reduction, leading to the formation of valuable derivatives used in diverse chemical syntheses .
- Green Chemistry Approaches : Recent advancements include developing eco-friendly synthetic methods that utilize this compound as a starting material to produce indole derivatives with high yields under mild conditions .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Precursor for COX-2 inhibitors | Enhances anti-inflammatory activity |
| Material Science | Antimicrobial coatings | Effective against pathogens; improves material longevity |
| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity; suitable for green chemistry methods |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Acrylonitrile derivatives exhibit diverse functional groups that modulate their chemical and physical properties. Key analogues include:
Table 1: Structural Comparison of Acrylonitrile Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds with -CF₃ (e.g., 2c, 4MPAN-TFMP) or -NO₂ (e.g., Sample No. 1) exhibit enhanced stability and optical properties due to increased polarity .
- Electron-Donating Groups (EDGs) : -SMe and -OMe groups (e.g., this compound, 4MPAN-TFMP) improve solubility and alter electronic transitions, impacting fluorescence and aggregation behavior .
- Heterocyclic Cores: Phenothiazine (2c), carbazole (), and thiazole () moieties introduce planar or bulky structures, affecting molecular packing and biological activity .
Key Observations :
- Aldol and Claisen-Schmidt condensations are prevalent for acrylonitrile derivatives, offering moderate-to-high yields .
- Complex substituents (e.g., piperazine in DG172) require multi-step syntheses, lowering overall yields .
Physicochemical and Functional Properties
Table 3: Property Comparison
Key Observations :
- Optical Properties: Electron-deficient substituents (e.g., -CF₃, -NO₂) enhance fluorescence quantum yields (4MPAN-TFMP: λ_em = 450 nm) .
- Biological Activity: Phenothiazine derivatives (2c) show potent tubulin inhibition (IC₅₀ = 0.8 µM), while DG172 acts as a PPARβ/δ ligand with nanomolar efficacy .
- Holographic Performance: Bromine in Sample No. 2 improves diffraction efficiency by 30% compared to Sample No. 1 .
Preparation Methods
Tetra-n-butylammonium Fluoride (TBAF)-Catalyzed Reaction
| Parameter | Value |
|---|---|
| Aldehyde | 4-(Methylthio)benzaldehyde |
| Active Methylene | Malononitrile (1:1 ratio) |
| Catalyst | TBAF (10 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Time | 1 hour |
| Yield | 95% |
| Reference | IJAR, 2014 |
Procedure :
Piperidine-Catalyzed Microwave-Assisted Synthesis
| Parameter | Value |
|---|---|
| Aldehyde | 4-(Methylthio)benzaldehyde |
| Active Methylene | Malononitrile (1:1 ratio) |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Diglyme |
| Temperature | 120°C (microwave irradiation) |
| Time | 15 minutes |
| Yield | 92% |
| Reference | PMC9052867 |
Procedure :
Key Mechanistic Insights
The Knoevenagel mechanism involves:
-
Deprotonation : The active methylene compound (malononitrile) is deprotonated by the base (TBAF or piperidine).
-
Nucleophilic Attack : The enolate intermediate attacks the aldehyde carbonyl.
-
Elimination : Water is eliminated to form the α,β-unsaturated nitrile.
This method is favored for its simplicity, high yields, and compatibility with electron-rich and electron-deficient aldehydes.
Copper(I) Cyanide (CuCN)-Mediated Cyanation
CuCN-mediated reactions offer an alternative route for constructing cinnamonitrile derivatives. This method is particularly useful for functionalizing dibromo precursors.
General Protocol
| Parameter | Value |
|---|---|
| Precursor | 2,2-Dibromo-3-(4-methylthiophenyl)acrylonitrile |
| Reagent | CuCN (3 equiv.) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 150°C |
| Time | 12 hours |
| Yield | 63% |
| Reference | US9096498B2 |
Procedure :
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| Tolerates diverse substituents (e.g., methoxy, fluoro) | Requires high temperatures (150°C) |
| Single-step synthesis | Moderate yields (up to 63%) |
| Broad functional group compatibility | Potential side reactions with sensitive substrates |
Synthesis of 4-(Methylthio)benzaldehyde
The aldehyde precursor is typically synthesized via catalytic carbonylation of thioanisole.
SZTA Catalyst Method
| Parameter | Value |
|---|---|
| Catalyst | SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) |
| Reactant | Thioanisole (0.1 mol) |
| Pressure | 3 MPa (CO) |
| Temperature | 80°C |
| Time | 5 hours |
| Yield | 96% |
| Reference | CN102731352B |
Procedure :
-
Mix SZTA catalyst (1 g) and thioanisole (12 mL) in a stainless steel autoclave.
-
Charge with CO to 3 MPa and heat at 80°C for 5 hours.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Knoevenagel | High yields, mild conditions | Requires pure aldehyde |
| CuCN-Mediated | Broad functionalization | Harsh temperatures, moderate yields |
| SZTA Catalytic | Environmentally friendly | Catalyst preparation complexity |
Spectral Characterization
Key NMR Peaks :
-
¹H NMR : δ 7.8–7.6 (m, aromatic H), 7.2–7.1 (m, vinyl H), 3.2 (s, SCH₃)
-
¹³C NMR : δ 160–150 (C=O), 135–125 (aromatic C), 115 (C≡N), 21 (SCH₃)
Applications in Drug Development
This compound serves as a precursor for:
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Methylthio)phenyl]acrylonitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves Knoevenagel condensation or similar coupling reactions. For example, derivatives of acrylonitrile are synthesized by reacting aldehydes with active methylene nitriles under basic conditions (e.g., ethanol with catalytic piperidine) . Key optimization steps include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves yield purity.
- Stoichiometric ratios : A 1:1 molar ratio of aldehyde to nitrile precursor minimizes unreacted intermediates.
- Elemental analysis validation : Compare calculated vs. experimental C/H/N percentages (e.g., C: 76.83% calculated vs. 76.02% found in related acrylonitriles) to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing acrylonitrile derivatives, and how should data interpretation be approached?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Identify functional groups like C≡N (2208 cm⁻¹) and C=C (1599–1510 cm⁻¹). The absence of aldehyde C=O stretches (1664 cm⁻¹) confirms complete reaction .
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methylthio groups (δ 2.5 ppm). ¹³C NMR confirms nitrile carbons (δ ~115–120 ppm) .
- X-ray crystallography : Resolve stereochemistry (e.g., Z/E configurations) and bond lengths (e.g., C≡N: 1.15 Å) .
- Elemental analysis : Discrepancies >0.5% between calculated and found values indicate impurities requiring column chromatography .
Advanced Research Questions
Q. How can computational methods like Hirshfeld analysis or DFT be integrated with experimental data to resolve structural ambiguities?
Methodological Answer:
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., S···H contacts in methylthio groups) to explain crystal packing .
- DFT calculations : Compare experimental (X-ray) and computed bond angles/lengths to validate tautomeric forms or charge distribution. For example, deviations >0.02 Å in C-C bonds may indicate lattice strain .
- Docking studies : Screen for biological activity by simulating ligand-receptor binding (e.g., antimicrobial targets like DNA gyrase) .
Q. How to address contradictions between calculated and experimental elemental analysis results in acrylonitrile derivatives?
Methodological Answer: Discrepancies often arise from hydration, solvent retention, or incomplete purification:
- Case study : A derivative showed C: 76.02% (found) vs. 76.83% (calculated). Remedial steps included:
Q. What strategies are effective in evaluating structure-activity relationships (SAR) for biological activity in such compounds?
Methodological Answer:
- Bioactivity assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .
- Electron-withdrawing groups : Nitriles enhance reactivity; methylthio groups improve membrane permeability. For example, derivatives with 4-(trifluoromethyl) substituents showed 2–4× higher activity due to lipophilicity .
- Comparative crystallography : Correlate substituent positions (e.g., methoxy vs. methylthio) with binding site interactions in protein-ligand complexes .
Q. What challenges arise in crystallographic refinement of acrylonitrile derivatives, and how can software tools like SHELX be optimized?
Methodological Answer:
- Disorder handling : Methylthio groups may exhibit rotational disorder. Use SHELXL to model split positions with occupancy refinement .
- High-resolution data : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .
- Validation tools : Employ PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and Rint > 0.05 indicates twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
